molecular formula C6H5ClFNO B6327030 2-Chloro-5-fluoro-3-methoxypyridine CAS No. 1097264-89-5

2-Chloro-5-fluoro-3-methoxypyridine

Cat. No.: B6327030
CAS No.: 1097264-89-5
M. Wt: 161.56 g/mol
InChI Key: YLLPKZZZTACMIO-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methoxypyridine is an organic compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-methoxypyridine typically involves the substitution reactions on a pyridine ring. One common method includes the reaction of 2-chloro-5-fluoropyridine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-fluoro-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-3-methoxypyridine is unique due to the combination of chloro, fluoro, and methoxy substituents on the pyridine ring. This specific arrangement imparts distinct chemical properties, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

2-chloro-5-fluoro-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLPKZZZTACMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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